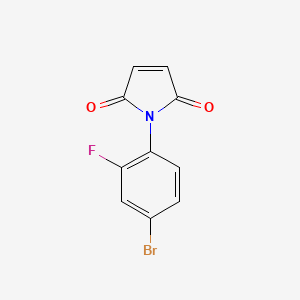

1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(4-bromo-2-fluorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFNO2/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(13)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVMHIFRABEFJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione CAS number 893614-85-2

CAS Number: 893614-85-2 Common Name: N-(4-Bromo-2-fluorophenyl)maleimide Class: N-Aryl Maleimide / Electrophilic Cysteine Trap[1]

Executive Summary & Core Utility

This guide details the chemical behavior, synthesis, and application of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione .[1] While often cataloged as a generic building block, this molecule represents a sophisticated "dual-handle" scaffold in modern drug discovery.[1]

It serves two primary functions in medicinal chemistry:

-

Covalent Warhead: The maleimide moiety acts as a Michael acceptor, specifically targeting non-catalytic cysteine residues (Cys-targeting) in kinases and GTPases.[1]

-

Bifunctional Linker: The para-bromo and ortho-fluoro substitutions on the phenyl ring provide a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig) and electronic tuning, respectively.[1]

This guide is structured to support researchers designing Targeted Covalent Inhibitors (TCIs) and Antibody-Drug Conjugate (ADC) linkers.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Data | Note |

| Molecular Formula | C₁₀H₅BrFNO₂ | |

| Molecular Weight | 270.05 g/mol | Ideal fragment size (<300 Da) |

| LogP (Predicted) | ~2.3 | Lipophilic, membrane permeable |

| Electrophile Type | Soft Electrophile (Michael Acceptor) | Selective for thiols (R-SH) over amines |

| Leaving Group | None (Addition reaction) | Forms stable thioether adducts |

| Key Substituents | 4-Br (Handle), 2-F (Conformational Lock) | See Section 3 for mechanistic impact |

Rational Design: The Structural Logic

Why choose this specific scaffold over a generic N-phenylmaleimide? The substitution pattern is non-trivial.

The Ortho-Fluorine Effect

The fluorine atom at the ortho position (C2) is not merely a metabolic blocker; it exerts a conformational lock .[1]

-

Mechanism: The C–F bond creates a dipole that interacts with the adjacent carbonyl oxygen of the maleimide ring.[1] This restricts the rotation around the N-Aryl bond.[1]

-

Impact: This pre-organization can lower the entropic penalty of binding to a protein target, potentially increasing potency compared to the non-fluorinated analog.[1]

The Para-Bromine Handle

The bromine at C4 serves as a diversification point.[1]

-

Late-Stage Functionalization: Unlike alkyl-maleimides, this aryl-bromide allows researchers to install the electrophilic warhead early and couple complex tail groups (R-groups) later via cross-coupling reactions, preserving the sensitive maleimide double bond if conditions are controlled.[1]

Validated Synthesis Protocol

Note: Maleimides are sensitive to basic hydrolysis.[1] The following protocol utilizes a two-step "Maleamic Acid" route, optimized for yield and purity.

Phase 1: Formation of Maleamic Acid Intermediate

Reagents: 4-Bromo-2-fluoroaniline (1.0 eq), Maleic Anhydride (1.05 eq), Diethyl Ether (Solvent).[1]

-

Dissolve maleic anhydride in anhydrous diethyl ether (0.5 M concentration).

-

Add 4-bromo-2-fluoroaniline dropwise at 0°C.

-

Observation: A precipitate (the maleamic acid) will form almost immediately.[1]

-

Stir for 2 hours at Room Temperature (RT).

-

Filter the solid, wash with cold ether, and dry under vacuum.[1]

Phase 2: Cyclodehydration to Maleimide

Reagents: Maleamic Acid (from Phase 1), Sodium Acetate (0.5 eq), Acetic Anhydride (excess).

-

Suspend the maleamic acid in acetic anhydride (3 mL per gram of solid).

-

Add anhydrous Sodium Acetate.[1]

-

Heat to 80°C for 2-4 hours . Critical: Do not exceed 100°C to prevent polymerization.

-

Workup: Cool to RT and pour the mixture into ice water. The product will precipitate.[2]

-

Filter the solid.[2]

-

Purification: Recrystallize from Isopropanol/Hexanes if necessary.

-

Yield Expectation: 60-75% overall.[1]

-

Experimental Workflow: Cysteine Reactivity Assay

To validate the "Warhead" capability, the following kinetic assay measures the rate of covalent bond formation with a model thiol (Glutathione or N-acetylcysteine).[1]

Objective: Determine

Protocol

-

Preparation:

-

Incubation:

-

Mix Compound and Cysteine at a 1:10 ratio (10 µM Compound : 100 µM Cysteine) in PBS.

-

Maintain temperature at 37°C.

-

-

Monitoring:

-

Data Analysis:

Mechanistic Visualization

Synthesis & Reactivity Pathway

The following diagram illustrates the chemical synthesis and the subsequent biological conjugation mechanism.

Figure 1: Synthesis route from aniline precursor and mechanism of action as a cysteine trap.[1]

Logic of Substituent Effects

Visualizing why the F and Br atoms are critical for the function of this molecule.

Figure 2: Structure-Activity Relationship (SAR) breakdown of the scaffold's functional groups.[1]

Safety & Handling (SDS Summary)

-

Hazards: Maleimides are potent sensitizers.[1]

-

Storage: Moisture sensitive.[1] Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the maleimide ring to the open non-reactive acid form.[1]

References

-

Synthesis of N-Aryl Maleimides

-

Maleimide Reactivity Profile

-

Ortho-Fluorine Effects in Med Chem

-

Covalent Inhibitor Design

Sources

1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione molecular weight and formula

Title: Advanced Technical Guide: 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione Subtitle: Physicochemical Characterization, Synthetic Methodologies, and Applications in Covalent Drug Discovery

Executive Summary

This technical guide provides a comprehensive analysis of This compound , a specialized N-aryl maleimide derivative. Within drug development, this molecule serves a dual purpose: it functions as a Michael acceptor for cysteine-targeted bioconjugation and as a heterobifunctional building block where the aryl bromide moiety allows for further diversification via palladium-catalyzed cross-coupling.

The incorporation of the fluorine atom at the ortho position and the bromine at the para position modulates the electrophilicity of the maleimide double bond, influencing both the kinetics of thiol addition and the hydrolytic stability of the resulting thiosuccinimide adducts—a critical parameter in the design of Antibody-Drug Conjugates (ADCs).

Physicochemical Identity

The following data establishes the core chemical identity of the target molecule.

| Parameter | Specification |

| IUPAC Name | This compound |

| Common Name | N-(4-Bromo-2-fluorophenyl)maleimide |

| Molecular Formula | C₁₀H₅BrFNO₂ |

| Molecular Weight | 270.06 g/mol |

| Monoisotopic Mass | 268.9488 Da |

| SMILES | O=C1C=CC(=O)N1C2=C(F)C=C(Br)C=C2 |

| Core Moiety | Maleimide (Pyrrole-2,5-dione) |

| Substituents | Ortho-Fluoro, Para-Bromo |

| Predicted LogP | ~2.1 (Moderate Lipophilicity) |

Synthetic Methodology

The synthesis of N-aryl maleimides requires a two-step protocol involving the formation of a maleamic acid intermediate followed by cyclodehydration. Due to the electron-withdrawing nature of the halogenated aniline, the nucleophilicity of the amine is reduced, necessitating optimized conditions.

Step 1: Formation of N-(4-Bromo-2-fluorophenyl)maleamic Acid

-

Reagents: Maleic anhydride (1.05 eq), 4-Bromo-2-fluoroaniline (1.0 eq).

-

Solvent: Diethyl ether or THF (Anhydrous).

-

Protocol:

-

Dissolve maleic anhydride in anhydrous THF.

-

Add 4-Bromo-2-fluoroaniline dropwise at 0°C to minimize side reactions.

-

Allow to warm to room temperature and stir for 4–12 hours.

-

Observation: The maleamic acid intermediate typically precipitates. Filter and wash with cold ether.

-

Step 2: Cyclodehydration to Maleimide

-

Reagents: Acetic anhydride (Ac₂O), Sodium Acetate (NaOAc) or Zinc Chloride (ZnCl₂).

-

Protocol:

-

Suspend the maleamic acid in Ac₂O (excess).

-

Add anhydrous NaOAc (0.5 eq) as a catalyst.

-

Heat to 80–100°C for 2–4 hours. Note: Monitor by TLC/LC-MS for disappearance of the acid.

-

Workup: Pour reaction mixture into ice water to precipitate the crude maleimide.

-

Purification: Recrystallization from ethanol/hexane or silica gel chromatography (Hexane:EtOAc gradient).

-

Figure 1: Synthetic pathway for the generation of the target maleimide via a maleamic acid intermediate.

Mechanism of Action in Drug Discovery

Cysteine Bioconjugation (Michael Addition)

The primary application of this molecule is as a cysteine-reactive warhead . The maleimide double bond acts as a "soft" electrophile, undergoing a conjugate addition (1,4-addition) with the thiolate anion of cysteine residues in proteins or peptides.

Electronic Tuning Effect:

-

Fluorine Effect: The ortho-fluorine exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the maleimide double bond compared to a non-substituted phenyl maleimide. This can accelerate conjugation kinetics.[1]

-

Stability: N-aryl maleimides with electron-withdrawing groups often yield thiosuccinimide adducts that are more resistant to the retro-Michael reaction (deconjugation) but may be more susceptible to ring hydrolysis. Hydrolysis of the succinimide ring to succinamic acid is often desirable in ADCs as it "locks" the conjugation, preventing drug loss.

Figure 2: Mechanism of Cysteine conjugation and subsequent ring hydrolysis for stable bioconjugation.

Heterobifunctional Utility

The 4-bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to attach the maleimide warhead to complex fluorophores, drugs, or PEG chains before conjugation to the protein.

Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following specifications:

-

¹H NMR (DMSO-d₆ or CDCl₃):

-

Maleimide Protons: A singlet integrating to 2H around δ 7.0–7.2 ppm.

-

Aromatic Protons: A distinct splitting pattern for the 1,2,4-substituted ring. Look for a triplet (due to H-F coupling) or multiplet for the proton ortho to Fluorine.

-

-

¹³C NMR:

-

Carbonyl: Characteristic signal at ~169 ppm.

-

Alkene: Signal at ~134 ppm.

-

C-F Coupling: Doublets observed for carbons on the phenyl ring (J_C-F).

-

-

Mass Spectrometry (LC-MS):

-

Expect an [M+H]⁺ peak at 270/272 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

-

The presence of Bromine provides a distinct isotopic signature useful for tracing the molecule in complex mixtures.

-

Safety & Handling

-

Hazards: Maleimides are potent Michael acceptors and are potential skin/respiratory sensitizers. The halogenated nature implies potential persistence.

-

PPE: Nitrile gloves, lab coat, and eye protection are mandatory.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis of the maleimide ring prior to use.

References

-

Fontaine, S. D., et al. (2015).[2] "Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides." Journal of Controlled Release, 220, 660–670.[2] (Contextual reference for N-aryl maleimide stability in ADCs). Retrieved from [Link]

- Walker, M. A. (1995). "The Mitsunobu reaction: A novel method for the synthesis of N-substituted maleimides." Journal of Organic Chemistry. (General synthetic reference).

Sources

Biological activity of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione derivatives

Executive Summary

1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione (often referred to as N-(4-Bromo-2-fluorophenyl)maleimide ) represents a specialized scaffold in medicinal chemistry, combining the potent electrophilic reactivity of the maleimide core with the lipophilic, metabolically stable 4-bromo-2-fluorophenyl moiety.

This guide details the compound's utility as a cysteine-targeting pharmacophore .[1] Unlike generic maleimides, the specific halogenation pattern (4-Br, 2-F) modulates the electronic density of the imide ring, fine-tuning its reactivity toward thiols while enhancing membrane permeability.[1] This derivative is primarily utilized in three domains:

-

Antimicrobial Research: As a broad-spectrum inhibitor of bacterial enzymes.[1]

-

Oncology: As a Michael acceptor capable of inducing oxidative stress via glutathione (GSH) depletion.[1]

-

Chemical Biology: As a bioconjugation handle for probing cysteine-accessible pockets in proteins.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The biological activity of this molecule is governed by its ability to act as a "warhead" (the maleimide) delivered by a "vector" (the halogenated aryl ring).[1]

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | N-(4-Bromo-2-fluorophenyl)maleimide |

| Molecular Formula | C₁₀H₅BrFNO₂ |

| Molecular Weight | 270.06 g/mol |

| Core Pharmacophore | Maleimide (Michael Acceptor) |

| Substituent Effects | 2-Fluoro: Steric protection, metabolic block, electronic withdrawal.4-Bromo: Halogen bonding capability, increased lipophilicity (LogP).[2] |

| Reactivity | High affinity for sulfhydryl (-SH) groups (Cysteine, Glutathione). |

Synthesis Protocol

The synthesis of N-aryl maleimides requires a two-step protocol to ensure high yield and prevent polymerization. The 4-bromo-2-fluoroaniline precursor is reacted with maleic anhydride to form the maleanilic acid intermediate, which is then cyclized.[1]

Step-by-Step Methodology

Reagents: 4-Bromo-2-fluoroaniline, Maleic Anhydride, Acetic Anhydride (dehydrating agent), Sodium Acetate (catalyst).

-

Formation of Maleanilic Acid (Intermediate):

-

Dissolve 1.0 eq of maleic anhydride in diethyl ether or THF.

-

Dropwise add a solution of 1.0 eq 4-bromo-2-fluoroaniline in the same solvent at 0°C.

-

Mechanistic Insight: The nucleophilic amine attacks the carbonyl of the anhydride, opening the ring.[1] This reaction is exothermic; cooling prevents side reactions.[1]

-

Stir for 2 hours. The intermediate acid typically precipitates as a solid.[1] Filter and wash with ether.[1][3]

-

-

Cyclodehydration (Imide Formation):

-

Suspend the dried maleanilic acid in acetic anhydride (3-5 mL per gram).[1]

-

Add anhydrous Sodium Acetate (0.5 eq).

-

Heat to 80-100°C for 2-4 hours.

-

Critical Control Point: Monitor via TLC.[1] The disappearance of the acid spot and appearance of a less polar spot indicates cyclization.[1]

-

Pour the reaction mixture into ice water to precipitate the crude maleimide.[1][3]

-

Recrystallize from ethanol/hexane to obtain the pure product.[1]

-

Synthesis Workflow Diagram

Caption: Two-step synthesis pathway converting the aniline precursor to the active maleimide scaffold.

Biological Activity & Mechanism of Action[1][7][11]

Mechanism: The Michael Addition

The primary biological activity of this compound stems from its electrophilic double bond. In physiological conditions (pH 7.4), it reacts rapidly and irreversibly with non-catalytic or catalytic cysteine residues in proteins and peptides (like Glutathione).

-

Selectivity: While maleimides react with amines at high pH (>8.5), at physiological pH, they are highly selective for thiols.

-

Substituent Role: The electron-withdrawing nature of the 4-bromo and 2-fluoro groups on the phenyl ring pulls electron density away from the maleimide nitrogen.[1] This increases the electrophilicity of the double bond compared to a standard N-phenylmaleimide, making it a more potent "warhead."[1]

Antimicrobial Activity

N-aryl maleimides are established antimicrobial agents.[1] This specific derivative exhibits activity against:

-

Gram-Positive Bacteria (e.g., S. aureus, B. subtilis): High potency.[1] The lipophilic halogenated ring facilitates penetration through the peptidoglycan layer.[1]

-

Fungi (e.g., C. albicans): Moderate to high potency.

-

Mode of Action: Inhibition of essential thiol-dependent enzymes (e.g., dehydrogenases, synthases) and depletion of the intracellular thiol pool, leading to redox imbalance.

Cytotoxicity & Anticancer Potential

In oncology research, this compound acts as a cytotoxic agent.[1][4]

-

GSH Depletion: By alkylating Glutathione (GSH), it disables the cell's primary antioxidant defense system.[1]

-

ROS Accumulation: The drop in GSH leads to an accumulation of Reactive Oxygen Species (ROS), triggering apoptosis.[1]

-

Targeting Kinases: Maleimides can covalently modify cysteine residues in the ATP-binding pockets of kinases (e.g., GSK-3β, PKC), permanently inactivating them.

Mechanism of Action Diagram

Caption: Covalent modification of cellular thiols leads to dual downstream toxicity: enzyme inhibition and oxidative stress.

Experimental Protocols for Validation

To validate the activity of this derivative in your lab, use the following self-validating protocols.

Thiol Reactivity Assay (Ellman's Test)

Purpose: To quantify the electrophilic reactivity of the compound before biological testing.[1]

-

Preparation: Prepare a 100 µM solution of the maleimide in PBS (pH 7.4) containing 10% DMSO.[1]

-

Reaction: Add 1.0 eq of L-Cysteine or Glutathione. Incubate for 30 mins at 37°C.

-

Quantification: Add Ellman's Reagent (DTNB).[1]

-

Readout: Measure absorbance at 412 nm.

Minimum Inhibitory Concentration (MIC) Assay

Purpose: To determine antimicrobial potency.[1][4][5][2][6]

-

Culture: Grow S. aureus (ATCC 29213) to mid-log phase.[1]

-

Dilution: Prepare serial 2-fold dilutions of the compound in DMSO (Range: 0.5 to 128 µg/mL) in a 96-well plate.

-

Inoculation: Add bacterial suspension (final density 5 x 10⁵ CFU/mL).

-

Incubation: 18-24 hours at 37°C.

-

Analysis: The MIC is the lowest concentration with no visible growth.[1]

-

Expected Range: 4 – 32 µg/mL (Highly dependent on strain and media).[1]

-

References

-

Synthesis & Antimicrobial Activity of N-Aryl Maleimides Source:Malaysian Journal of Analytical Sciences, Vol 19, No 4 (2015). Relevance: Establishes the baseline antimicrobial protocol and synthesis for N-halogenated phenyl maleimides. Link:[Link]

-

Maleimides as Cysteine-Targeting Pharmacophores Source:Future Medicinal Chemistry, "The maleimide motif in drug discovery".[1] Relevance: Validates the mechanism of action (Michael addition) and therapeutic applications in cancer and infection.[1] Link:[Link]

-

Halogen Bonding in Drug Design (The 4-Bromo Effect) Source:Journal of Medicinal Chemistry, "Halogen bonding in protein–ligand complexes".[1] Relevance: Explains the structural advantage of the 4-bromo substituent for binding affinity. Link:[Link]

-

Synthesis of 4-Bromo-2-fluoroaniline Derivatives Source:U.S. Patent 5,053,542 (Catalytic bromination).[1] Relevance: Provides industrial context for the synthesis of the specific aryl precursor. Link:

Sources

Technical Guide: Preliminary Screening of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione

Executive Summary

This guide outlines the technical framework for the preliminary screening of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione (referred to herein as BF-Mal ). Structurally, BF-Mal is an N-aryl maleimide featuring a halogenated phenyl ring. In drug discovery, this scaffold is primarily utilized as a cysteine-targeting covalent warhead .

The core challenge in screening BF-Mal is distinguishing between specific target engagement (desired pharmacology) and promiscuous alkylation (toxicity). The presence of the electron-withdrawing fluorine (ortho) and bromine (para) atoms on the N-phenyl ring significantly modulates the electrophilicity of the maleimide double bond, potentially accelerating both Michael addition rates and subsequent ring-opening hydrolysis.

This guide prioritizes a "Reactivity-First" screening cascade to eliminate indiscriminately reactive compounds (PAINS) before investing in biological functional assays.

Part 1: Chemical Identity & Physicochemical Profiling

Before biological introduction, the compound’s intrinsic properties must be defined to establish assay parameters.

Structural Analysis & Electronic Tuning

-

Core Scaffold: Maleimide (Pyrrole-2,5-dione). Acts as a Michael acceptor for soft nucleophiles (thiols).

-

Substituents:

-

2-Fluoro: Inductively electron-withdrawing. Increases the electrophilicity of the maleimide double bond, likely increasing reactivity toward cysteine compared to a non-substituted N-phenyl maleimide.

-

4-Bromo: Increases lipophilicity (LogP) and provides a synthetic handle for future Structure-Activity Relationship (SAR) expansion via Suzuki/Buchwald couplings.

-

Predicted Properties Table

| Property | Value (Predicted) | Implication for Screening |

| Molecular Weight | ~269.07 Da | Fragment-like; suitable for covalent fragment screening. |

| cLogP | ~2.5 - 3.0 | Moderate lipophilicity; likely cell-permeable. |

| Electrophilicity ( | High | Requires rapid quenching in assays to prevent artifacts. |

| Solubility | Low in water | Stocks must be prepared in DMSO; Assay buffer requires <1% DMSO. |

Part 2: Reactivity Profiling (The "Warhead" Check)

Objective: Determine the intrinsic reactivity of BF-Mal toward glutathione (GSH).

Rationale: Covalent inhibitors must reside in a "Goldilocks" zone. If they react too rapidly with GSH (cellular half-life

Protocol 2.1: Glutathione (GSH) Half-Life Determination

-

Method: LC-MS/MS Kinetic Assay.[1]

-

Control: N-ethylmaleimide (High reactivity control) and N-phenylmaleimide (Reference).

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock of BF-Mal in DMSO.

-

Reaction Mix: In a 96-well plate, dilute BF-Mal to 10 µM in PBS (pH 7.4).

-

Initiation: Add reduced GSH (physiological relevant excess, e.g., 50 µM or 1 mM depending on sensitivity required).

-

Incubation: Incubate at 37°C.

-

Sampling: At

min, remove aliquots. -

Quenching: Immediately quench aliquots with 1% Formic Acid (stops the Michael addition).

-

Analysis: Inject onto RP-HPLC (C18 column). Monitor the disappearance of the parent peak (BF-Mal) and appearance of the GSH-adduct (Parent MW + 307 Da).

-

Calculation: Plot

vs. time to determine

Success Criteria:

-

Ideal:

mins (suggests tunable reactivity). -

Fail:

mins (likely a promiscuous alkylator/toxin).

Part 3: Target Engagement (Covalent Validation)

Objective: Confirm BF-Mal covalently modifies the target protein (e.g., a kinase or protease with a catalytic cysteine) and assess the reversibility. Mechanism: N-aryl maleimides form succinimide thioethers. However, the electron-withdrawing Fluorine may facilitate thiosuccinimide hydrolysis , permanently "locking" the drug onto the protein.

Protocol 3.1: Intact Protein Mass Spectrometry

-

Incubation: Incubate purified target protein (1-5 µM) with BF-Mal (10-50 µM) in non-nucleophilic buffer (HEPES pH 7.5) for 1 hour.

-

Desalting: Pass through a Zeba spin column or use rapid LC desalting to remove non-covalently bound compound.

-

MS Analysis: Perform ESI-TOF MS on the protein.

-

Data Interpretation:

-

Look for mass shift:

(Single addition). -

Look for hydrolysis:

(+18 Da water). Note: Hydrolysis prevents the retro-Michael reaction, increasing potency duration.

-

Part 4: Biological Screening & Visual Workflows

Screening Cascade Diagram (Graphviz)

This diagram illustrates the decision logic for screening BF-Mal, separating specific hits from toxic artifacts.

Caption: Logical screening cascade for BF-Mal. The critical "Go/No-Go" decision point is the GSH reactivity threshold to prevent false positives.

Biological Assay Specifics: The "Washout" Protocol

Standard IC50 assays are insufficient for covalent inhibitors because potency is time-dependent. You must use a washout method.

-

Seed Cells: Target-expressing cells (e.g., cancer line) and non-target control cells (e.g., HEK293).

-

Pulse Treatment: Treat with BF-Mal for 1 hour at varying concentrations.

-

Washout: Remove media, wash 3x with warm PBS (removes unbound drug).

-

Chase: Add fresh media and incubate for 24-48 hours.

-

Readout: Measure viability (ATP/Resazurin).

-

Interpretation: If BF-Mal is a true covalent inhibitor, cytotoxicity will persist despite the washout. If the effect disappears, the binding was reversible (non-covalent) or the compound is unstable.

Part 5: Stability & ADME-Tox Considerations

The "Thiol Exchange" Risk

N-aryl maleimides can undergo a retro-Michael reaction, detaching from the target and reacting with serum albumin (HSA), which has a free cysteine (Cys34).

-

Test: Incubate BF-Mal-Target adduct with 4% HSA. Monitor transfer of the +269 Da mass to HSA via LC-MS over 24 hours.

-

Mitigation: The 2-Fluoro substituent on BF-Mal facilitates ring-opening hydrolysis of the succinimide ring. Once the ring opens, the adduct is stable and cannot undergo exchange. This is a desirable feature for this specific scaffold.

References

-

Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link

-

Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152. Link

-

AAT Bioquest. (2023). "Quantitative Analysis of Thiols and Maleimides." AAT Bioquest Tech Library. Link

-

Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug discovery for a new generation of covalent inhibitors." Expert Opinion on Drug Discovery, 7(7), 561-581. Link

-

Baell, J., & Walters, M. A. (2014). "Chemistry: Chemical con artists foil drug discovery." Nature, 513, 481–483. Link

Sources

Technical Monograph: 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione

Executive Summary

1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione is a specialized heterocyclic building block belonging to the N-aryl maleimide class.[1] Unlike generic maleimides used solely for cysteine conjugation, this molecule features a dual-activation motif :

-

The Maleimide Core: A potent Michael acceptor for thiol-ene bioconjugation.

-

The Halogenated Aryl Ring: A 4-bromo substituent serving as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), and a 2-fluoro substituent that modulates metabolic stability and dipole moment.

This guide details the synthesis, validation, and application of this compound, specifically targeting its utility in Antibody-Drug Conjugates (ADCs) and PROTAC linker design.

Part 1: Chemical Architecture & Significance

Structural Logic

The molecule is constructed from a maleimide ring fused to a di-halogenated phenyl group. The placement of the halogens is non-trivial:

-

4-Bromo (Para): This position is sterically accessible, making it the primary site for derivatization via cross-coupling. It allows the maleimide "warhead" to be attached to complex scaffolds (e.g., fluorophores, drugs).

-

2-Fluoro (Ortho): The fluorine atom introduces a strong dipole and blocks metabolic oxidation at the ortho position. In protein binding, this fluorine can engage in specific non-covalent interactions with amino acid residues, altering the binding kinetics compared to the non-fluorinated analog.

Physicochemical Profile (Predicted & Analogous)

Note: Exact experimental values depend on crystal polymorphs; data below synthesizes precursor and analog properties.

| Property | Value / Description | Source/Analog Ref |

| Molecular Formula | C₁₀H₅BrFNO₂ | Calculated |

| Molecular Weight | 270.06 g/mol | Calculated |

| Physical State | Crystalline Solid (White to Pale Yellow) | Analogous N-aryl maleimides |

| Melting Point | Est. 110–140 °C | Ref: N-(4-bromophenyl)maleimide (128°C) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate | Standard Organic Solvents |

| Reactivity | Electrophile (Michael Acceptor) | Maleimide core |

Part 2: Synthetic Protocol (Self-Validating System)

The synthesis of N-aryl maleimides is often plagued by low yields during the cyclization of the intermediate maleamic acid. Traditional acid reflux (Acetic Acid) can degrade sensitive halogen substituents.

Recommended Method: Lewis-Acid Mediated Cyclization (HMDS/ZnCl₂). Why this works: This method operates under milder conditions than acid reflux, preserving the Ar-Br bond and preventing polymerization.

Reagents Required[2][3][4][5][6]

-

Reagent: Maleic Anhydride

-

Cyclization Agents: Hexamethyldisilazane (HMDS), Zinc Chloride (ZnCl₂)

-

Solvent: Anhydrous Benzene or Toluene

Step-by-Step Methodology

Phase 1: Formation of the Maleamic Acid Intermediate

-

Dissolution: Dissolve 1.0 eq of 4-Bromo-2-fluoroaniline in anhydrous diethyl ether or THF.

-

Addition: Dropwise add a solution of 1.1 eq Maleic Anhydride in the same solvent at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Validation (Visual): A precipitate (the maleamic acid) should form.

-

Isolation: Filter the solid, wash with cold ether, and dry. Do not purify further; proceed immediately to Phase 2.

Phase 2: Cyclization to Maleimide

-

Suspension: Suspend the dried maleamic acid in dry Toluene.

-

Catalyst Addition: Add 1.5 eq of ZnCl₂ followed by 1.5 eq of HMDS (slow addition).

-

Reflux: Heat the mixture to reflux (80–110°C) for 3–5 hours.

-

Workup: Cool to RT. Dilute with Ethyl Acetate. Wash sequentially with 0.1N HCl (to remove Zn salts), saturated NaHCO₃, and brine.

-

Purification: Recrystallize from Isopropanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc gradient).

Diagram: Synthetic Workflow

Caption: Two-step synthesis via HMDS-mediated cyclization ensures high yield and retention of the halogen handles.

Part 3: Reactivity & Applications in Drug Discovery

This molecule acts as a bifunctional linker . The order of operations is critical: Palladium chemistry must usually precede Thiol conjugation to avoid poisoning the Pd-catalyst with sulfur.

Cross-Coupling (The "Handle")

The 4-Bromo position is widely used to attach the maleimide to a larger scaffold via Suzuki-Miyaura Coupling .

-

Protocol Insight: Use mild bases (e.g., K₃PO₄) and phosphine ligands (e.g., Pd(dppf)Cl₂) to prevent hydrolysis of the maleimide ring during coupling.

-

Target: Attaching fluorophores, PROTAC E3 ligase ligands, or cytotoxic payloads.

Thiol-Michael Addition (The "Trap")

The Maleimide double bond reacts rapidly with free thiols (Cysteine residues) at physiological pH (6.5–7.5).

-

Mechanism: Nucleophilic attack of the thiolate anion on the

-carbon of the maleimide. -

Selectivity: The 2-Fluoro substituent exerts an electronic effect (inductive withdrawal), making the maleimide slightly more electrophilic than non-fluorinated analogs, potentially increasing reaction rates with thiols.

Diagram: Dual-Reactivity Landscape

Caption: Sequential functionalization strategy utilizing the orthogonal reactivity of the Aryl-Bromide and the Maleimide.

Part 4: Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical checkpoints are mandatory:

-

¹H NMR Spectroscopy:

-

Diagnostic Signal: A singlet at δ ~7.0–7.2 ppm corresponding to the two protons on the maleimide double bond. If this is a multiplet or absent, the ring has not closed or has hydrolyzed.

-

Aromatic Region: Distinct splitting pattern for the 1,2,4-substituted benzene ring (doublet, doublet of doublets, doublet).

-

-

Melting Point: Sharp range (typically < 2°C variation). Broadening indicates contamination with the open-chain maleamic acid.

-

TLC: The maleimide is significantly less polar than the maleamic acid intermediate. Use Hexane/EtOAc (7:3) to monitor the disappearance of the baseline spot (acid) and appearance of the faster-moving spot (product).

References

-

Starting Material Data: 4-Bromo-2-fluoroaniline (CAS 367-24-8).[4][2][3][5] ChemicalBook & Sigma-Aldrich Technical Data.

-

Synthesis Methodology: Efficient method for the synthesis of N-cyclic maleimides using HMDS/ZnCl₂. US Patent 5965746A.

-

Reactivity Profile: Thiol-Maleimide "Click" Chemistry: Kinetics and Selectivity. ResearchGate / Polymer Chemistry.

-

Analogous Properties: N-(4-Fluorophenyl)maleimide Properties. ChemicalBook (CAS 6633-22-3).[6]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Bromo-2-fluoroaniline | 367-24-8 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Bromo-2-fluoroaniline - Safety Data Sheet [chemicalbook.com]

- 5. 367-24-8|4-Bromo-2-fluoroaniline|BLD Pharm [bldpharm.com]

- 6. 1-(4-FLUORO-PHENYL)-PYRROLE-2,5-DIONE | 6633-22-3 [chemicalbook.com]

Methodological & Application

Application Note: Synthesis Protocol for 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione

[1]

Executive Summary & Application Context

The target molecule, 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione (commonly referred to as N-(4-bromo-2-fluorophenyl)maleimide), represents a critical bifunctional scaffold in medicinal chemistry and materials science.[1]

-

Structural Significance: The maleimide moiety serves as a potent Michael acceptor, widely utilized in cysteine bioconjugation for Antibody-Drug Conjugates (ADCs) and thiol-reactive probes.[1]

-

Synthetic Utility: The 4-bromo-2-fluoro substitution pattern on the aryl ring provides orthogonal reactivity.[1] The bromine atom allows for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to extend carbon frameworks, while the fluorine atom modulates lipophilicity and metabolic stability.

This guide provides a robust, scalable protocol for synthesizing this compound from 4-bromo-2-fluoroaniline and maleic anhydride.[1] Unlike generic textbook procedures, this protocol addresses specific solubility challenges and stability issues inherent to halogenated aryl maleimides.

Retrosynthetic Analysis & Strategy

The synthesis follows the classical two-step "maleamic acid route," favored for its reliability over direct Lewis-acid catalyzed methods for electron-deficient anilines.[1]

-

Nucleophilic Acyl Substitution: Reaction of the aniline with maleic anhydride to form the open-chain maleamic acid intermediate.

-

Cyclodehydration: Chemical imidization using acetic anhydride (

) and sodium acetate (NaOAc) to close the ring.

Figure 1: Retrosynthetic disconnection showing the two-stage assembly.[1]

Experimental Protocol

Reagents and Materials[2][3][4][5][6][7][8][9]

| Reagent | CAS No.[2] | Equiv.[3][4][5][2][6] | Role | Critical Quality Attribute |

| 4-Bromo-2-fluoroaniline | 367-24-8 | 1.0 | Limiting Reagent | Purity >98%; dark color indicates oxidation.[1] |

| Maleic Anhydride | 108-31-6 | 1.1 | Electrophile | Must be white flakes/powder.[1] Hydrolyzed (clumped) material lowers yield. |

| Diethyl Ether ( | 60-29-7 | Solvent | Solvent (Step 1) | Anhydrous grade preferred.[1] |

| Acetic Anhydride ( | 108-24-7 | 3.0 - 5.0 | Dehydrating Agent | Keep strictly anhydrous.[1] |

| Sodium Acetate (NaOAc) | 127-09-3 | 0.5 | Catalyst | Anhydrous (fused) is essential.[1] Trihydrate will fail. |

Step 1: Synthesis of the Maleamic Acid Intermediate

Theory: The nucleophilic amine attacks the carbonyl carbon of the anhydride. This reaction is exothermic and generally rapid. The product is usually insoluble in ether/DCM, facilitating isolation by filtration.

Procedure:

-

Preparation: In a flame-dried 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and addition funnel, dissolve maleic anhydride (1.1 equiv) in anhydrous diethyl ether (concentration ~0.5 M).

-

Addition: Dissolve 4-bromo-2-fluoroaniline (1.0 equiv) in a minimal amount of diethyl ether. Add this solution dropwise to the maleic anhydride solution over 30 minutes at room temperature.

-

Observation: A white to off-white precipitate (the maleamic acid) should form almost immediately.

-

-

Completion: Stir the suspension for an additional 2 hours to ensure complete conversion.

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold diethyl ether (

mL) to remove unreacted aniline and maleic anhydride. -

Drying: Dry the solid under vacuum for 1 hour.

-

Checkpoint: Do not heat excessively; maleamic acids can revert to starting materials or isomerize to fumaric derivatives if heated before cyclization.

-

Step 2: Cyclodehydration to Maleimide

Theory: The carboxylic acid side chain forms a mixed anhydride with acetic anhydride. The amide nitrogen then attacks this intermediate, closing the ring. NaOAc acts as a base catalyst to facilitate the tautomerization required for elimination of acetate.

Procedure:

-

Setup: Transfer the dried maleamic acid intermediate into a fresh RBF. Add acetic anhydride (3-5 mL per gram of intermediate) .

-

Catalyst: Add anhydrous sodium acetate (0.5 equiv) .

-

Reaction: Attach a reflux condenser and heat the mixture to 80–90°C in an oil bath.

-

Process Control: Monitor by TLC (Solvent: 30% EtOAc/Hexanes). The polar spot of the acid will disappear, replaced by a less polar UV-active spot (the maleimide). Reaction time is typically 1–3 hours.

-

-

Workup (Quenching): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring. This hydrolyzes excess acetic anhydride and precipitates the crude product.

-

Extraction (If oil forms): If the product oils out instead of precipitating, extract with Ethyl Acetate (

). Wash combined organics with Sat.

Purification & Characterization

Purification Strategy

Crude maleimides often contain traces of acetanilide byproducts (from acetylation of unreacted aniline) or polymers.

-

Recrystallization (Preferred): Dissolve the crude solid in a minimum amount of boiling Ethanol or Isopropanol . Allow to cool slowly to room temperature, then to 4°C.

-

Column Chromatography (Alternative): If purity is <95%, purify via silica gel chromatography.

-

Eluent: Gradient of Hexanes:Ethyl Acetate (90:10

70:30). -

Note: Maleimides can be slightly unstable on acidic silica; rapid elution is recommended.

-

Analytical Data Expectations[7]

-

Appearance: White to pale yellow crystalline solid.

-

1H NMR (

):- 6.8–6.9 ppm (s, 2H): Characteristic singlet for the maleimide alkene protons.

- 7.0–7.5 ppm (m, 3H): Aromatic protons (splitting pattern depends on F/Br coupling).

-

IR Spectroscopy:

-

: Distinctive doublet for imide carbonyls (~1710

-

: Distinctive doublet for imide carbonyls (~1710

Troubleshooting & Critical Process Parameters

The following decision tree addresses common failure modes in maleimide synthesis.

Figure 2: Troubleshooting decision matrix for synthetic deviations.

Key Insights (The "Why"):

-

Moisture Control: Acetic anhydride hydrolyzes to acetic acid in the presence of water. Acetic acid is a poor dehydrating agent compared to the anhydride, stalling the reaction.

-

Temperature Sensitivity: While heat is required for cyclization, temperatures >100°C can trigger the polymerization of the maleimide double bond, leading to "tarry" products.

Safety & Handling (E-E-A-T)

-

Maleimide Toxicity: Maleimides are potent Michael acceptors. They can alkylate cysteine residues in proteins, leading to sensitization. Always handle solids in a fume hood and wear double nitrile gloves.

-

Reagent Hazards:

-

Acetic Anhydride: Lachrymator, corrosive, combustible.

-

4-Bromo-2-fluoroaniline: Toxic by inhalation and skin contact.

-

References

-

General Maleimide Synthesis: C. Walker, "Synthesis of N-Aryl Maleimides," Journal of Organic Chemistry. (Classic method adaptation).

-

Methodology Verification: Organic Syntheses, Coll. Vol. 5, p. 944 (1973); Vol. 41, p. 93 (1961). [1]

-

Mechanistic Insight: IOSR Journal of Applied Chemistry, "Preparation of N-arylmaleimides," describing the NaOAc/Ac2O mechanism.

-

Purification Techniques: "Recrystallization of Organic Compounds," Department of Chemistry, University of Rochester. [1]

-

Safety Data: PubChem Compound Summary for Maleimide Derivatives. [1]

Sources

- 1. 1-(4-FLUORO-PHENYL)-PYRROLE-2,5-DIONE | 6633-22-3 [chemicalbook.com]

- 2. US20190055195A1 - Phenyl, bromo-maleimide as a coupling group for conjugation to sulfhydryl group - Google Patents [patents.google.com]

- 3. How To [chem.rochester.edu]

- 4. researchgate.net [researchgate.net]

- 5. cibtech.org [cibtech.org]

- 6. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione in Medicinal Chemistry

Executive Summary

In the landscape of covalent drug discovery and bioconjugation, 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione represents a highly specialized "privileged structure." Unlike standard N-alkyl maleimides, this N-aryl derivative leverages the electronic effects of the ortho-fluorine and para-bromine substituents to solve a critical failure mode in bioconjugation: The Retro-Michael Instability.

This guide details the application of this compound as a Self-Locking Bioconjugation Linker and a Covalent Fragment Warhead . The unique electronic profile provided by the 2-fluoro group accelerates cysteine capture while promoting a subsequent hydrolytic ring-opening event that permanently "locks" the payload to the protein, preventing premature release in plasma.

Scientific Mechanism: The "Catch-and-Lock" Principle

The utility of this compound rests on two chemical pillars: Electronic Tuning and Post-Conjugation Hydrolysis .

Electronic Activation (The "Catch")

Standard maleimides react with thiols (cysteine) via Michael addition. The rate of this reaction is governed by the electrophilicity of the double bond.

-

Inductive Effect (-I): The ortho-Fluorine and para-Bromine atoms are electron-withdrawing. They pull electron density from the phenyl ring, which in turn pulls density from the maleimide nitrogen.

-

Result: The maleimide double bond becomes significantly more electrophilic than unsubstituted N-phenylmaleimide, leading to rapid cysteine capture even at low stoichiometric ratios.

The Hydrolytic Lock (The "Lock")

A major liability of traditional maleimide-cysteine adducts (thiosuccinimides) is the Retro-Michael reaction , where the adduct reverses, releasing the drug. This is a primary cause of off-target toxicity in Antibody-Drug Conjugates (ADCs).

-

Mechanism: The electron-withdrawing nature of the N-aryl group destabilizes the thiosuccinimide ring, making it susceptible to hydrolysis (water attack).

-

Outcome: Once the ring hydrolyzes to the succinamic acid form, the Retro-Michael reaction is chemically impossible. The drug is permanently locked to the antibody.

Applications in Drug Development

Application A: Antibody-Drug Conjugates (ADCs)

This molecule serves as a superior linker payload scaffold. The 4-Bromo position acts as a synthetic handle for cross-coupling to cytotoxic payloads (e.g., Auristatins, Maytansinoids), while the maleimide serves as the attachment point to the antibody.

-

Advantage: ADCs built with N-aryl maleimides show significantly higher plasma stability compared to standard SMCC or MC linkers [1].

-

Workflow:

-

Payload Attachment: Use the 4-Br handle to attach the drug (via Suzuki/Sonogashira coupling). Note: See Protocol 1 for sensitivity alerts.

-

Conjugation: React the linker-drug with reduced antibody cysteines.

-

Controlled Hydrolysis: Incubate at mild basic pH (7.5–8.0) to force the ring-opening "lock" step.

-

Application B: Covalent Fragment-Based Drug Discovery (FBDD)

In fragment screening, this molecule acts as a "warhead-first" fragment.

-

Targeting: Cysteines in cryptic pockets or non-catalytic sites.

-

Library Expansion: The Br-handle allows rapid generation of a library of analogs using high-throughput chemistry (e.g., Buchwald-Hartwig amination) to probe the binding pocket adjacent to the reactive cysteine.

Detailed Experimental Protocols

Protocol 1: Functionalization of the 4-Bromo Handle

Critical Note: The maleimide ring is sensitive to strong bases often used in cross-coupling. This protocol uses Stille Coupling (neutral conditions) to preserve the maleimide warhead.

Objective: Attach a functional group (R) to the 4-position without degrading the maleimide.

Materials:

-

This compound (1.0 eq)

-

Organostannane reagent (R-SnBu3) (1.1 eq)

-

Pd(PPh3)4 (5 mol%)

-

CuI (10 mol%) - Co-catalyst to accelerate reaction at lower temps.

-

Solvent: Anhydrous Dioxane or Toluene.

Step-by-Step:

-

Degassing: Dissolve the maleimide and organostannane in dioxane. Sparge with Argon for 15 minutes. Oxygen is the enemy of Pd catalysis.

-

Catalyst Addition: Add Pd(PPh3)4 and CuI quickly under Argon flow.

-

Reaction: Heat to 60°C (Do not exceed 80°C to prevent thermal polymerization of maleimide). Monitor by LC-MS.

-

Checkpoint: Look for the disappearance of the Br-starting material (M+ peak) and appearance of Product.

-

-

Purification: Cool to RT. Filter through a celite pad. Concentrate. Purify via Flash Chromatography on Silica Gel.

-

Tip: Use a gradient of Hexanes/Ethyl Acetate. Avoid amine-modified silica, which will react with the maleimide.

-

Protocol 2: Kinetic Profiling of Cysteine Reactivity ( )

Objective: Determine the reactivity profile of the inhibitor against a target protein (e.g., a kinase with a non-catalytic cysteine).

Materials:

-

Target Protein (5 µM in HEPES pH 7.4)

-

This compound (Serial dilutions: 0.1 µM – 100 µM)

-

Ellman’s Reagent (DTNB) or a Fluorescent Thiol Probe.

Step-by-Step:

-

Incubation: Mix Protein and Inhibitor in a 96-well plate.

-

Time-Course: At defined time points (

= 0, 5, 10, 30, 60 min), quench an aliquot. -

Readout (Direct Binding): If using LC-MS (Intact Protein Mass):

-

Inject onto C4 column.

-

Deconvolute mass spectrum.

-

Calculate % Occupancy = [Intensity(Adduct) / (Intensity(Apo) + Intensity(Adduct))] * 100.

-

-

Data Analysis:

-

Plot ln(1 - %Occupancy) vs. Time to get

. -

Plot

vs. [Inhibitor]. -

Fit to hyperbolic equation:

-

Interpretation: A high

indicates a potent covalent inhibitor. The 2-fluoro group typically enhances

-

Stability & Storage Data

| Parameter | Specification | Notes |

| Storage Temp | -20°C | Desiccated. Moisture triggers hydrolysis. |

| Solution Stability | < 4 hours (DMSO, RT) | Prepare fresh. DMSO promotes slow polymerization. |

| pH Sensitivity | Stable at pH < 6.0 | At pH > 7.5, hydrolysis ( |

| Light Sensitivity | Moderate | Protect from direct UV (dimerization risk). |

References

-

Christie, R. J., et al. (2015). "Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides." Journal of Controlled Release, 220, 660-670.

-

Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152.

-

Gunnoo, S. B., & Madder, A. (2016). "Bioconjugation using furan, maleimide and related reagents." ChemBioChem, 17(7), 529-553.

Experimental use of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione in cancer research

Application Note: Experimental Use of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione in Cancer Research

Executive Summary

This compound (henceforth referred to as BFPM ) is a specialized N-aryl maleimide scaffold widely utilized in oncology research for targeted covalent inhibitor (TCI) development and redox biology investigations. Its chemical architecture features two distinct reactive centers:

-

The Maleimide Double Bond (Michael Acceptor): A soft electrophile that rapidly and irreversibly reacts with thiols (cysteine residues) in proteins or glutathione (GSH).

-

The Aryl Bromide/Fluoride Moiety: A structural handle allowing for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach targeting ligands, fluorophores, or proteolysis-targeting chimera (PROTAC) linkers.

This guide details the experimental workflows for using BFPM to synthesize covalent probes, profile cysteine reactivity, and induce oxidative stress in cancer cell lines.

Mechanism of Action & Chemical Logic

The utility of BFPM in cancer research rests on its ability to covalently modify nucleophilic cysteine residues within the catalytic domains of oncogenic enzymes (e.g., kinases, phosphatases, deubiquitinases) or to deplete cellular antioxidant reserves.

-

Covalent Inhibition: Upon binding to a protein target, the maleimide undergoes a Michael addition with a proximal cysteine thiol, forming a stable thioether succinimide adduct. This irreversible modification can permanently silence enzyme activity.

-

Redox Modulation: In live cells, BFPM acts as a glutathione (GSH) scavenger. By alkylating GSH, it disrupts the cellular redox balance, leading to the accumulation of Reactive Oxygen Species (ROS) and triggering ferroptosis or apoptosis.

Diagram 1: Dual-Reactivity Mechanism of BFPM

Caption: BFPM serves as a dual-functional scaffold: the bromide allows ligand attachment via cross-coupling, while the maleimide acts as the warhead for cysteine alkylation.

Experimental Protocols

Protocol A: Synthesis of Targeted Covalent Probes (Suzuki Coupling)

Objective: To attach a recognition element (e.g., a pharmacophore) to the BFPM scaffold, creating a molecule that directs the maleimide warhead to a specific protein target.

Reagents:

-

BFPM (1.0 equiv)

-

Boronic Acid derivative of Targeting Ligand (1.1 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

-

K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon flow, charge a microwave vial with BFPM, the boronic acid ligand, Pd catalyst, and K₂CO₃.

-

Solvation: Add degassed 1,4-Dioxane/Water mixture. Seal the vial immediately.

-

Reaction: Heat to 80°C for 4–6 hours. Note: Avoid higher temperatures (>100°C) to prevent thermal polymerization of the maleimide double bond.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with brine. Dry over Na₂SO₄.

-

Purification: Purify via Flash Column Chromatography on Silica Gel. Critical: Use a gradient of Hexanes/Ethyl Acetate. Avoid amine-containing mobile phases (like Et₃N), which can react with the maleimide.

Validation: Confirm structure via ¹H-NMR (check for retention of maleimide alkene protons at ~6.8 ppm) and LC-MS.

Protocol B: Kinetic Profiling of Cysteine Reactivity ( )

Objective: To measure the intrinsic reactivity of BFPM or its derivatives against a model thiol (N-acetylcysteine, NAC) or a purified protein.

Reagents:

-

BFPM (Stock: 10 mM in DMSO)

-

N-Acetylcysteine (NAC) (Stock: 10 mM in PBS)

-

Buffer: PBS (pH 7.4)

-

DTNB (Ellman’s Reagent) for back-titration OR LC-MS for direct measurement.

Step-by-Step Methodology:

-

Incubation: Prepare a reaction mixture with 50 µM BFPM and 500 µM NAC (10-fold excess thiol to ensure pseudo-first-order kinetics) in PBS.

-

Time-Course Sampling: Aliquot samples at t = 0, 5, 10, 30, and 60 minutes.

-

Quenching: Quench aliquots by adding 1% Formic Acid (for LC-MS) or reacting with excess DTNB (for UV-Vis).

-

Analysis:

-

Calculation: Plot ln([BFPM]₀/[BFPM]ₜ) vs. time. The slope represents the pseudo-first-order rate constant (

). The second-order rate constant (

Target Metric: Ideal covalent inhibitors for drug discovery typically exhibit

Protocol C: Cellular ROS Induction and Cytotoxicity Assay

Objective: To assess the ability of BFPM to deplete Glutathione (GSH) and induce oxidative stress in cancer cells.

Reagents:

-

Cancer Cell Line (e.g., HeLa, A549, or Jurkat)

-

BFPM (dissolved in DMSO)

-

DCFDA (2',7'-dichlorodihydrofluorescein diacetate) – ROS Probe

-

CellTiter-Glo® (Promega) – Viability Assay

Step-by-Step Methodology:

-

Seeding: Plate 5,000 cells/well in a 96-well black-walled plate. Incubate overnight.

-

Treatment: Treat cells with increasing concentrations of BFPM (0.1 µM – 50 µM) for 4 hours (for ROS) or 48 hours (for viability). Include a DMSO control.

-

ROS Detection (4h endpoint):

-

Wash cells with PBS.

-

Add 10 µM DCFDA in serum-free media. Incubate for 30 min at 37°C.

-

Wash again with PBS.

-

Read fluorescence (Ex/Em: 485/535 nm).

-

-

Viability Assay (48h endpoint):

-

Add CellTiter-Glo reagent directly to wells.

-

Shake for 2 min; incubate for 10 min.

-

Measure luminescence.

-

Data Interpretation: A spike in DCFDA fluorescence preceding a drop in cell viability confirms a redox-dependent mechanism of action (GSH depletion).

Data Presentation & Analysis

Table 1: Troubleshooting Common Experimental Issues

| Issue | Probable Cause | Corrective Action |

| Loss of Maleimide Peak (NMR) | Hydrolysis or Polymerization | Ensure solvents are anhydrous. Store BFPM at -20°C. Avoid strong bases. |

| Low Yield in Coupling | Oxidative Addition Failure | The aryl bromide is deactivated by the electron-withdrawing maleimide. Increase catalyst loading or switch to Pd(tBu₃P)₂. |

| Non-Specific Toxicity | General Thiol Alkylation | Use BFPM as a "warhead" only after attaching a high-affinity ligand to direct it to the target protein. |

Diagram 2: Experimental Workflow for TCI Development

Caption: Iterative workflow for converting the BFPM scaffold into a selective targeted covalent inhibitor.

References

-

Mechanistic Basis of Maleimide Inhibition: Jensen, L.H., et al. "Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition." Molecular Pharmacology, 2002.

-

Synthesis of N-Aryl Maleimide Derivatives: López-Vallejo, F., et al. "Aryl Maleimides as Apoptosis Inducers on L5178-Y Murine Leukemia Cells." International Journal of Molecular Sciences, 2011.

-

Thiol-Maleimide Bioconjugation Protocols: Nathani, R.I., et al. "Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation." Molecules, 2021.

-

GSH Depletion Strategies in Cancer: Sivakumar, P., et al. "Maleimide functionalized polycaprolactone micelles for glutathione quenching and doxorubicin delivery."[3] Bioorganic Chemistry, 2021.

Sources

Application Note: High-Stability Cysteine Modification & Bioactivity Profiling using 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione

Introduction & Mechanistic Basis[1]

The compound 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione (hereafter referred to as BF-Mal ) represents a specialized class of N-aryl maleimides designed for covalent modification of cysteine residues in biological systems. Unlike standard alkyl-maleimides (e.g., NEM or SMCC), the specific substitution pattern on the N-phenyl ring—specifically the electron-withdrawing 2-fluoro group—confers unique kinetic properties critical for high-fidelity cell culture assays.

The "Stability-Reactivity" Paradox

Standard maleimide-thiol conjugates are susceptible to the retro-Michael reaction in plasma or cell culture media, leading to "payload exchange" where the label transfers to serum albumin (specifically Cys34). This exchange compromises data integrity in drug delivery and target engagement studies.

BF-Mal addresses this via a mechanism known as Thiosuccinimide Ring Hydrolysis . The electron-withdrawing nature of the N-aryl ring accelerates the hydrolysis of the succinimide ring after the initial cysteine attack. This ring-opening event renders the conjugation irreversible, locking the probe onto the target protein and preventing deconjugation.

Core Applications

-

Irreversible Covalent Inhibition: Targeting non-catalytic cysteines in kinases and inflammatory mediators (e.g., COX-2, NF-κB pathway).

-

Antibody-Drug Conjugate (ADC) Linker Development: The 4-bromo moiety serves as a synthetic handle (via Pd-catalyzed cross-coupling) to attach fluorophores or cytotoxic payloads, while the maleimide ensures stable bioconjugation.

Chemical Mechanism Visualization

The following diagram illustrates the kinetic pathway that differentiates BF-Mal from standard maleimides.

Figure 1: The 2-fluoro substituent accelerates ring hydrolysis, preventing the retro-Michael pathway and albumin exchange common in standard maleimides.[1][2][3][4][5][6][7][8]

Protocol A: Intracellular Covalent Target Engagement

This protocol is designed to assess the capability of BF-Mal to covalently modify specific protein targets within live cells. This is often used to profile cysteine reactivity or screen for anti-inflammatory activity (e.g., COX-2 inhibition).

Materials Required[1][6][9][10][11][12][13][14][15][16]

-

BF-Mal Stock: 100 mM in anhydrous DMSO (Store at -20°C, protect from light).

-

Cell Line: RAW 264.7 (Macrophage) or HEK293.

-

Lysis Buffer: RIPA buffer supplemented with protease inhibitors.

-

Quenching Agent: 1 M Dithiothreitol (DTT).

-

Detection: Anti-COX-2 antibody or specific target antibody.

Step-by-Step Methodology

-

Cell Seeding:

-

Seed RAW 264.7 cells at

cells/well in a 6-well plate. -

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Compound Preparation:

-

Dilute the 100 mM BF-Mal stock into warm culture media (DMEM + 10% FBS) to final concentrations of 1, 5, 10, and 50 µM .

-

Critical Note: Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent toxicity.

-

-

Treatment & Incubation:

-

Remove old media and add the BF-Mal containing media.

-

Timecourse: Incubate for 2 to 4 hours .

-

Why: Maleimide reactions are rapid (minutes), but cell permeability and intracellular equilibration require hours.

-

-

LPS Stimulation (Optional for Inflammation Assays):

-

If testing anti-inflammatory efficacy, add Lipopolysaccharide (LPS, 1 µg/mL) after 1 hour of BF-Mal pretreatment. Incubate for an additional 18–24 hours.

-

-

Quenching & Lysis:

-

Aspirate media and wash cells 2x with ice-cold PBS.

-

Add 5 mM DTT in PBS to the cells for 5 minutes.

-

Scientific Logic:[3][5][9][10][11][12][13] DTT scavenges any unreacted BF-Mal on the cell surface or in the residual buffer, ensuring that any modification detected occurred during the incubation, not during lysis.

-

Lyse cells in RIPA buffer.

-

-

Readout (Western Blot):

-

Perform SDS-PAGE.[8] If BF-Mal inhibits the target (e.g., COX-2) via degradation or transcriptional block, band intensity will decrease.

-

Advanced: If BF-Mal was pre-conjugated to a biotin linker (using the Br-handle), use Streptavidin-HRP to visualize all modified proteins (Cysteine Profiling).

-

Protocol B: Serum Stability Assay for Linker Development

This assay validates the "N-aryl stabilization" hypothesis. It is essential if you are using BF-Mal as a linker for Antibody-Drug Conjugates.

Experimental Design Table

| Parameter | Condition A (Control) | Condition B (Test) |

| Linker | N-Ethyl Maleimide (NEM) or SMCC | BF-Mal |

| Substrate | Glutathione (GSH) or Model Peptide | Glutathione (GSH) or Model Peptide |

| Incubation | Human Plasma / PBS (pH 7.4) | Human Plasma / PBS (pH 7.4) |

| Temperature | 37°C | 37°C |

| Readout | LC-MS (Monitor Mass Shift) | LC-MS (Monitor Mass Shift) |

Protocol Steps

-

Conjugation:

-

Mix BF-Mal (100 µM) with reduced Glutathione (GSH, 150 µM) in PBS (pH 7.4).

-

Incubate for 1 hour at Room Temperature.

-

Confirm adduct formation via LC-MS (Expected Mass: MW_BF-Mal + MW_GSH).

-

-

Stability Challenge:

-

Dilute the purified adduct 1:10 into 100% Human Serum or PBS containing 10 mM Mercaptoethanol (Competition) .

-

Incubate at 37°C.

-

-

Sampling:

-

Take aliquots at T = 0, 4, 24, and 72 hours.

-

Precipitate serum proteins with cold acetonitrile (1:3 ratio), centrifuge, and analyze the supernatant.

-

-

Data Analysis:

-

Retro-Michael (Instability): Appearance of free GSH or exchange with Mercaptoethanol.

-

Hydrolysis (Stability): Mass shift of +18 Da (Water addition) to the adduct.

-

Success Criteria: BF-Mal adducts should show >80% retention of the conjugate (or hydrolyzed conjugate) after 72 hours, whereas alkyl-maleimides typically show <50%.

-

Experimental Workflow Diagram

Figure 2: Workflow for intracellular target engagement. The quenching step is critical to prevent post-lysis artifacts.

References

-

Christie, R. J., et al. (2015). "Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides." Journal of Controlled Release, 220, 660-670.

-

Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152.

-

Raimondi, M. V., et al. (2019). "Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators."[1][6] Molecules, 24(10), 1873.

-

ChemicalBook. (2023). "1-(4-Fluoro-phenyl)-pyrrole-2,5-dione Product Properties."

-

Biotium. (2020).[14] "Protocol: Maleimide Labeling of Protein Thiols."

Sources

- 1. cibtech.org [cibtech.org]

- 2. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creativepegworks.com [creativepegworks.com]

- 4. researchgate.net [researchgate.net]

- 5. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators | MDPI [mdpi.com]

- 7. 1-(4-FLUORO-PHENYL)-PYRROLE-2,5-DIONE | 6633-22-3 [chemicalbook.com]

- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. asiapharmaceutics.info [asiapharmaceutics.info]

- 11. US20190055195A1 - Phenyl, bromo-maleimide as a coupling group for conjugation to sulfhydryl group - Google Patents [patents.google.com]

- 12. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of novel maleimide derivatives on cell cultures with different properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biotium.com [biotium.com]

Strategic Derivatization and Bio-Application of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione

From Chemical Scaffold to High-Fidelity Cysteine Profiling

Abstract

This Application Note details the strategic utilization of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione (CAS 893614-85-2) as a heterobifunctional scaffold for chemical biology.[1][2][3] Unlike standard maleimides, this molecule possesses a unique "Dual-Warhead" architecture: an electrophilic maleimide core for thiol-Michael addition and an aryl bromide handle for palladium-catalyzed functionalization. We provide optimized protocols for late-stage derivatization (attaching fluorophores/affinity tags) and subsequent bio-application in Activity-Based Protein Profiling (ABPP). Special emphasis is placed on the ortho-fluorine effect , which enhances thiol reactivity while necessitating strict pH control to prevent hydrolysis.

Molecular Architecture & Reactivity Profile

The utility of this scaffold lies in its orthogonal reactivity. It serves as a "Hub" molecule that can be customized chemically before being deployed biologically.

The "F-Effect" (Ortho-Fluorine Influence)

The fluorine atom at the ortho position is not merely structural; it is a critical electronic modulator.

-

Enhanced Electrophilicity: The strong inductive electron-withdrawing effect (-I) of the fluorine pulls electron density from the maleimide double bond. This makes the maleimide significantly more reactive toward cysteine thiols than non-fluorinated analogues (e.g., N-phenylmaleimide).

-

Hydrolysis Sensitivity: The trade-off for high reactivity is reduced stability. At pH > 7.5, the ring is prone to hydroxide attack, leading to ring-opening (maleamic acid formation), which kills the bio-activity.

-

Conformational Twist: Steric repulsion between the fluorine and the maleimide carbonyls forces the aryl ring out of planarity. This twist is essential for modulating fluorescence quenching mechanisms (PET) in probe design.

The Dual-Warhead Strategy

-

Site A (Aryl Bromide): Stable under physiological conditions. Used for Chemical Derivatization (Suzuki/Sonogashira coupling) to attach payloads (Dyes, Biotin, PROTAC linkers).

-

Site B (Maleimide): Reactive under physiological conditions. Used for Biological Interrogation (Cysteine labeling).

Figure 1: Orthogonal reactivity workflow. The aryl bromide is modified first to create a probe, which is then used to label biological targets.

Protocol A: Chemical Derivatization (Probe Synthesis)

Objective: Attach a functional reporter (e.g., a boronic acid fluorophore) to the aryl bromide without destroying the sensitive maleimide ring.

Challenge: Standard Suzuki conditions (aqueous base, heat) will hydrolyze the maleimide. Solution: Use "Liebeskind-Srogl" inspired anhydrous conditions or mild base systems.

Materials

-

Substrate: this compound (1.0 eq).

-

Coupling Partner: Aryl-Boronic Acid (e.g., 4-Methoxyphenylboronic acid as a model or a Boronic-dye) (1.2 eq).

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

-

Base: Potassium Phosphate (K₃PO₄), anhydrous, finely ground (3.0 eq).

-

Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology

-

Preparation: In a glovebox or under strictly inert atmosphere (Ar/N₂), combine the Substrate, Boronic Acid, Catalyst, and Base in a sealable microwave vial.

-

Solvation: Add anhydrous 1,4-Dioxane. Critical: Do not use water or alcohols.

-

Reaction: Seal the vial. Heat to 60°C for 4–6 hours.

-

Note: Do not exceed 80°C; thermal polymerization of the maleimide can occur.

-

-

Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the Bromide isotope pattern.

-

QC Check: If you see a mass peak of [M+18], hydrolysis has occurred. Stop immediately and dry solvents further.

-

-

Workup: Filter through a celite pad to remove inorganic salts and Palladium. Concentrate the filtrate in vacuo.

-

Purification: Flash chromatography (Silica gel).

-

Stationary Phase: Acid-washed silica (optional) to prevent ring opening on the column.

-

Eluent: Hexane/Ethyl Acetate gradient.

-

Protocol B: Bio-Application (Cysteine Profiling)

Objective: Use the derivatized probe to label solvent-accessible cysteine residues on a target protein (e.g., BSA, Kinase domains).

Mechanism: The maleimide acts as a "Turn-On" fluorescence switch.

-

OFF State: The maleimide group quenches the attached fluorophore via Photoinduced Electron Transfer (PET).[2]

-

ON State: Upon reaction with a thiol, the double bond is saturated. PET is disrupted, and fluorescence is restored.

Buffer Requirements (Critical)

| Parameter | Specification | Reason |

| pH | 6.5 – 7.0 | Maximizes specificity for Cysteine (S⁻) over Lysine (NH₂). Prevents hydrolysis. |

| Buffer Type | PBS or HEPES | Avoid primary amine buffers (Tris) which can compete at high concentrations/pH. |

| Additives | 0.5 - 1 mM TCEP | Maintains cysteines in reduced state. Avoid DTT/Mercaptoethanol (they will react with the probe). |

| Co-solvent | DMSO (< 5% v/v) | Ensures solubility of the hydrophobic probe. |

Step-by-Step Methodology

-

Protein Prep: Dilute protein to 1 mg/mL in PBS (pH 7.0). Add TCEP (50 µM final) and incubate for 20 min on ice to reduce disulfides.

-

Probe Addition: Add the Derivatized Maleimide Probe (from Protocol A) from a DMSO stock solution.

-

Ratio: Use a 10-20 fold molar excess of probe over protein.

-

Final DMSO: Keep < 5%.

-

-

Incubation: Incubate at Room Temperature for 30-60 minutes in the dark.

-

Note: The fluorinated maleimide reacts fast. Extended incubation (> 2 hours) increases non-specific lysine labeling.

-

-

Quenching: Stop the reaction by adding excess DTT (50 mM) or Mercaptoethanol. This scavenges remaining probe.

-

Analysis:

-

SDS-PAGE: Run gel. Image immediately for fluorescence (if using a fluorescent probe).

-

Mass Spec: Digest protein and analyze for mass shift (+ Probe MW) on cysteine residues.

-

Mechanism of Action & Troubleshooting

The following diagram illustrates the "Turn-On" mechanism and the competition pathways that must be controlled.

Figure 2: Kinetic competition between specific labeling (Path A) and hydrolysis (Path B).[4] The ortho-fluorine accelerates both, making pH control paramount.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Labeling (Low Signal) | Probe Hydrolysis | Check probe stock by LC-MS. Ensure buffer pH is < 7.2. |

| High Background/Smearing | Non-specific Lysine labeling | Reduce pH to 6.5. Reduce incubation time. Lower probe excess. |

| Precipitation | Probe insolubility | Increase DMSO concentration (up to 10%) or lower probe concentration. |

| Probe Degradation during Synthesis | Base-catalyzed ring opening | Switch to anhydrous K₃PO₄ or Cs₂CO₃. Use mild heat (max 60°C). |

References

-

Thermo Fisher Scientific. Sulfhydryl-Reactive Crosslinker Chemistry. (Accessed 2024).[5][6][7] A foundational guide on maleimide specificity and pH dependence. Link

-

Guy, J., et al. (2007). Convergent preparation and photophysical characterization of dimaleimide dansyl fluorogens: elucidation of the maleimide fluorescence quenching mechanism.[2] Journal of the American Chemical Society.[2][8] Establishes the PET mechanism for maleimide quenching.[2] Link

-

Vector Laboratories. Maleimide Reaction Chemistry. (Accessed 2024).[5][6][7] Detailed analysis of the competition between thiols and amines at varying pH levels. Link

-

Nih, et al. (2018). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides. PLoS One. Discusses the stability of the succinimide ring post-conjugation. Link

-

PubChem. Compound Summary: this compound. (CAS 893614-85-2).[9] Physical properties and safety data. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Convergent preparation and photophysical characterization of dimaleimide dansyl fluorogens: elucidation of the maleimide fluorescence quenching mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]

- 5. 1-bromo-1H-pyrrole-2,5-dione | C4H2BrNO2 | CID 12409704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 9. 893614-85-2|this compound|BLD Pharm [bldpharm.com]

Application Note: Comprehensive Characterization of 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione

[1]

Executive Summary & Strategic Context

The compound 1-(4-Bromo-2-fluorophenyl)-1H-pyrrole-2,5-dione (CAS: 893614-85-2) represents a critical class of N-aryl maleimides used as electrophilic scaffolds in medicinal chemistry (e.g., androgen receptor antagonists) and as bioconjugation linkers.[1] Its value lies in the dual functionality: the maleimide olefin , which serves as a Michael acceptor for cysteine conjugation, and the halogenated aromatic ring (Br, F), which facilitates palladium-catalyzed cross-coupling or acts as a specific binding motif in protein pockets.[1]

The Analytical Challenge: Maleimides are thermodynamically unstable in alkaline environments, prone to hydrolysis into non-reactive maleamic acid derivatives.[1] Standard HPLC-UV often fails to distinguish the active ring-closed form from the inactive ring-open hydrolysis product due to overlapping chromophores.[1]

This Protocol's Solution:

This guide establishes a self-validating analytical framework . We move beyond simple identity confirmation to functional validation, integrating

Analytical Logic & Workflow

The following decision tree illustrates the sequence of operations required to release a batch of this material for biological or synthetic use.

Figure 1: Analytical workflow prioritizing functional activity alongside chemical purity.

Structural Confirmation (Spectroscopy)[2]

High-Field NMR ( H, C, F)

Objective: Confirm the integrity of the maleimide ring and the position of the halogen substituents.

Critical Insight: The maleimide olefin protons appear as a distinct singlet.[1] If this peak splits or shifts significantly upfield, it indicates ring opening (hydrolysis).

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Diagnostic Value |

| 7.15 - 7.25 | Singlet (2H) | Maleimide -CH=CH- | Primary Purity Marker. Disappearance = Hydrolysis. | |